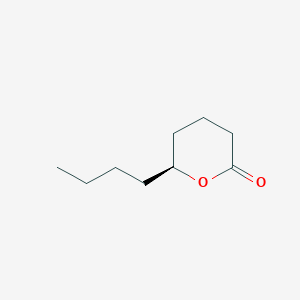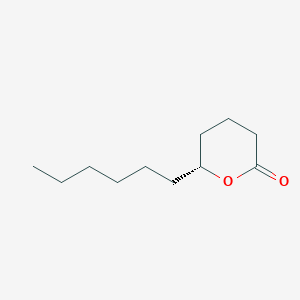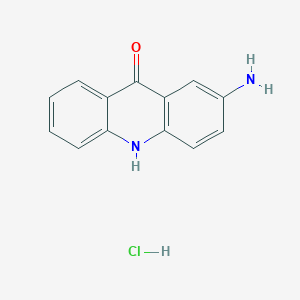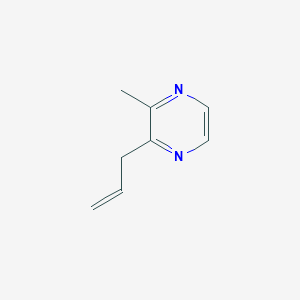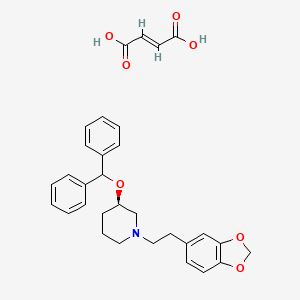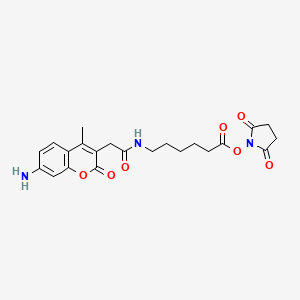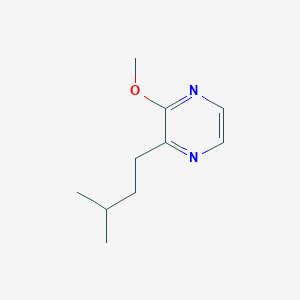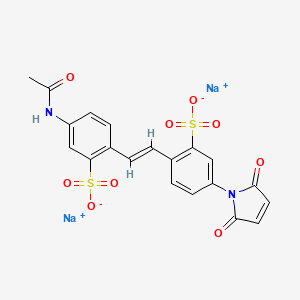
2-Methoxy-d3-3,5-dimethylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-d3-3,5-dimethylpyrazine is a deuterated derivative of 2-Methoxy-3,5-dimethylpyrazine, a compound known for its strong odor and presence in various natural and synthetic products. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass from hydrogen.
准备方法
Synthetic Routes and Reaction Conditions
2-Methoxy-d3-3,5-dimethylpyrazine can be synthesized through a multi-step process involving the deuteration of 2-Methoxy-3,5-dimethylpyrazine. The typical synthetic route includes:
Starting Material: 2-Methoxy-3,5-dimethylpyrazine.
Deuteration: The hydrogen atoms in the methyl groups are replaced with deuterium using deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., CD3OD).
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, often utilizing specialized reactors and catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, ensuring the availability of the compound for research and commercial applications.
化学反应分析
Types of Reactions
2-Methoxy-d3-3,5-dimethylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
Oxidation: Formation of pyrazine oxides.
Reduction: Conversion to non-deuterated 2-Methoxy-3,5-dimethylpyrazine.
Substitution: Various substituted pyrazines depending on the nucleophile used.
科学研究应用
2-Methoxy-d3-3,5-dimethylpyrazine is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotope effects.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and as a standard in analytical chemistry for mass spectrometry calibration.
作用机制
The mechanism of action of 2-Methoxy-d3-3,5-dimethylpyrazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways: It is incorporated into metabolic processes, allowing researchers to study the effects of deuterium substitution on reaction rates and product formation.
相似化合物的比较
Similar Compounds
2-Methoxy-3,5-dimethylpyrazine: The non-deuterated form, commonly found in natural products and synthetic applications.
3-Methoxy-2,6-dimethylpyrazine: A structural isomer with different odor properties and applications.
2,5-Dimethyl-3-methoxypyrazine: Another isomer with distinct chemical and physical properties.
Uniqueness
2-Methoxy-d3-3,5-dimethylpyrazine is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as:
Stability: Deuterium-labeled compounds are more stable and less prone to metabolic degradation.
Distinguishability: The mass difference between deuterium and hydrogen allows for precise tracking in analytical studies.
属性
CAS 编号 |
1335402-04-4 |
|---|---|
分子式 |
C7H7D3N2O |
分子量 |
141.19 |
纯度 |
95% min. |
同义词 |
2-Methoxy-d3-3,5-dimethylpyrazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


